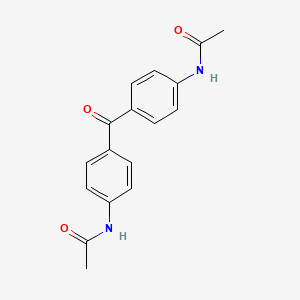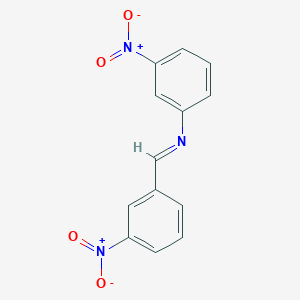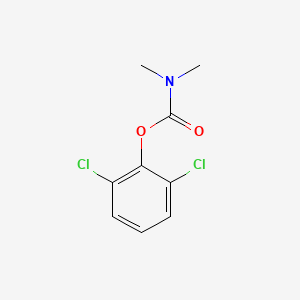
N-(4-Fluorobenzylidene)-1-naphthylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Fluorobenzylidene)-1-naphthylamine is an organic compound that has garnered attention in various fields of scientific research This compound is characterized by the presence of a fluorine atom attached to a benzylidene group, which is further connected to a naphthylamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(4-Fluorobenzylidene)-1-naphthylamine can be synthesized through a condensation reaction between 4-fluorobenzaldehyde and 1-naphthylamine. The reaction typically involves the use of a solvent such as ethanol or methanol and is carried out under reflux conditions. The reaction mixture is heated to facilitate the formation of the imine bond between the aldehyde and the amine, resulting in the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Fluorobenzylidene)-1-naphthylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine bond to form secondary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Oxidized derivatives of this compound
Reduction: Secondary amines
Substitution: Substituted derivatives with various nucleophiles
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: Research has shown that N-(4-Fluorobenzylidene)-1-naphthylamine exhibits biological activity, including potential anticancer and antioxidant properties.
Medicine: The compound’s biological activity has led to investigations into its potential therapeutic applications, particularly in cancer treatment.
Mecanismo De Acción
The mechanism of action of N-(4-Fluorobenzylidene)-1-naphthylamine is not fully understood. it is believed to exert its effects by inhibiting certain enzymes and signaling pathways in the body. For example, it has been shown to inhibit the activity of matrix metalloproteinases, which are involved in tumor invasion and metastasis. Additionally, the compound has been shown to induce apoptosis in cancer cells and reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Comparación Con Compuestos Similares
N-(4-Fluorobenzylidene)-1-naphthylamine can be compared to other similar compounds, such as:
N-(4-Fluorobenzylidene)aniline: This compound shares a similar structure but lacks the naphthylamine moiety.
N-(4-Fluorobenzylidene)dodecanehydrazide: This compound contains a dodecanehydrazide moiety instead of a naphthylamine group.
N-(4-Fluorobenzylidene)isonicotinohydrazide: This compound features an isonicotinohydrazide moiety and has been investigated for its structural and spectral properties.
The uniqueness of this compound lies in its combination of the fluorobenzylidene and naphthylamine groups, which contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C17H12FN |
|---|---|
Peso molecular |
249.28 g/mol |
Nombre IUPAC |
1-(4-fluorophenyl)-N-naphthalen-1-ylmethanimine |
InChI |
InChI=1S/C17H12FN/c18-15-10-8-13(9-11-15)12-19-17-7-3-5-14-4-1-2-6-16(14)17/h1-12H |
Clave InChI |
WZFPBVXCBPRPIN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2N=CC3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


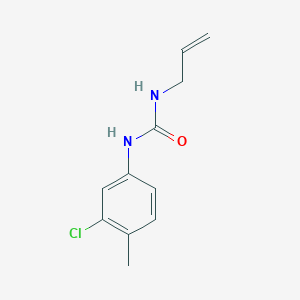
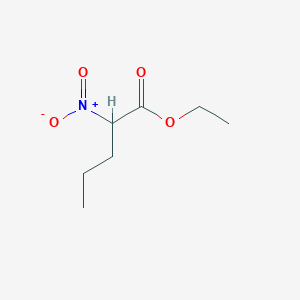



![3-(2-chloroethylsulfonyl)-N-[[3-(2-chloroethylsulfonyl)propanoylamino]methyl]propanamide](/img/structure/B11958459.png)
